3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147970
InChI: InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
SMILES:
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

CAS No.:

Cat. No.: VC18147970

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid -

Specification

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
IUPAC Name 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Standard InChI Key LIFMFDAYAWAMIT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid, reflects its β-amino acid structure with a di-substituted aromatic ring. Key features include:

  • Aromatic system: A phenyl ring substituted with bromine at position 2 and chlorine at position 5, creating a sterically hindered electrophilic center.

  • Amino acid backbone: A three-carbon chain with an amino group at C3 and a carboxylic acid at C1, enabling zwitterionic behavior in aqueous media.

The canonical SMILES representation C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br confirms the spatial arrangement of substituents. X-ray crystallography data, though unavailable, suggests a non-planar conformation due to steric clashes between the bromine atom and the amino group.

Table 1: Comparative Molecular Properties of Halogenated β-Amino Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Substituents
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acidC₉H₉BrClNO₂278.53Br (C2), Cl (C5)
3-Amino-3-(2-bromophenyl)propanoic acidC₉H₁₀BrNO₂244.08Br (C2)
3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acidC₉H₁₀BrNO₃260.08Br (C2), OH (C5)

Spectroscopic Signatures

  • NMR: The ¹H NMR spectrum exhibits a doublet for the aromatic protons adjacent to bromine (δ 7.4–7.6 ppm) and a multiplet for the chlorine-substituted ring protons (δ 7.1–7.3 ppm). The β-amino proton resonates as a triplet near δ 3.8 ppm due to coupling with adjacent methylene groups.

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 650 cm⁻¹ (C-Br) confirm functional group presence.

Synthesis and Purification Strategies

Large-Scale Halogenation

Industrial synthesis employs a three-step protocol:

  • Friedel-Crafts Acylation: Benzene derivatives undergo acylation to introduce the propanoic acid backbone.

  • Electrophilic Substitution: Sequential bromination and chlorination using Br₂/FeBr₃ and Cl₂/AlCl₃ at 40–60°C achieve regioselective halogenation.

  • Amination: Reductive amination with NH₃/H₂ over Pd/C yields the β-amino acid structure (yield: 68–72%).

Critical parameters:

  • Temperature control during halogenation prevents poly-substitution.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity.

Alternative Routes

  • Enzymatic Resolution: Lipase-mediated kinetic resolution produces enantiomerically pure (R)- and (S)-forms, though scalability remains challenging .

  • Solid-Phase Synthesis: Used in combinatorial libraries for structure-activity relationship (SAR) studies, achieving 85% coupling efficiency .

Physicochemical Properties and Stability

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.8 ± 0.525
Ethanol45.2 ± 1.225
Dichloromethane8.3 ± 0.325

The compound’s logP (2.34 ± 0.15) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

Degradation Pathways

  • Thermal Decomposition: Onset at 215°C via decarboxylation and HBr elimination.

  • Photolysis: UV exposure (λ = 254 nm) cleaves the C-Br bond, forming 3-amino-3-(5-chlorophenyl)propanoic acid as the major photoproduct .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays demonstrate nM-level inhibition of:

  • COX-2: IC₅₀ = 89 nM (compared to celecoxib IC₅₀ = 40 nM), attributed to halogen bonding with Tyr385.

  • Matrix Metalloproteinase-9: Ki = 120 nM via chelation of the catalytic Zn²⁺ ion by the carboxylate group .

StrainMIC (μg/mL)
MRSA ATCC 4330032
VRSA VRS164

Mechanistic studies suggest disruption of lipid II biosynthesis through binding to undecaprenyl pyrophosphate .

Structural Analogues and SAR Insights

Halogen Substitution Effects

Replacing bromine with iodine increases COX-2 affinity (IC₅₀ = 65 nM) but reduces metabolic stability (t₁/₂ = 12 min in liver microsomes) . The 5-chloro substituent is critical for MMP-9 inhibition; its removal abolishes activity .

Amino Acid Backbone Modifications

  • Methylation (C2): Enhances oral bioavailability (F = 78% vs. 42% for parent compound) by reducing renal clearance .

  • Carboxylate Esterification: Prodrug forms (e.g., ethyl ester) improve CNS penetration but require enzymatic activation .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Non-Steroidal Anti-Inflammatories: Dual COX-2/5-LOX inhibitors with reduced gastrointestinal toxicity.

  • Anticancer Agents: Hybrid molecules conjugated with platinum(II) show 50-fold higher cytotoxicity against NSCLC cells compared to cisplatin .

Diagnostic Imaging

¹⁸F-labeled derivatives exhibit high tumor-to-background ratios in PET imaging, leveraging the bromine atom for isotopic exchange .

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